molecular formula C23H23NO2 B11049867 (1E)-8-methoxy-4,4,6-trimethyl-1-(4-methylbenzylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-8-methoxy-4,4,6-trimethyl-1-(4-methylbenzylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11049867
M. Wt: 345.4 g/mol
InChI Key: ZBSUGNPXRIAAKZ-KEBDBYFISA-N
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Description

8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is a complex organic compound belonging to the pyrroloquinoline family. Compounds in this family are known for their diverse biological activities, including antibacterial, antitumor, and anticoagulant properties .

Preparation Methods

The synthesis of 8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE typically involves the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate. This reduction selectively targets the C1=O carbonyl group, resulting in the formation of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones . The reduction products are then condensed with aldehydes and acetone to yield new derivatives, including the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has been studied for its potential anticoagulant activity, specifically its ability to inhibit blood coagulation factors Xa and XIa . Additionally, derivatives of the pyrroloquinoline family have shown promise in various fields:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Investigated for their antibacterial and antitumor properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE involves its interaction with specific molecular targets, such as blood coagulation factors Xa and XIa. By inhibiting these factors, the compound can prevent the formation of blood clots, making it a potential anticoagulant agent .

Comparison with Similar Compounds

Similar compounds in the pyrroloquinoline family include:

The uniqueness of 8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other derivatives.

Properties

Molecular Formula

C23H23NO2

Molecular Weight

345.4 g/mol

IUPAC Name

(3E)-6-methoxy-9,11,11-trimethyl-3-[(4-methylphenyl)methylidene]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C23H23NO2/c1-14-6-8-16(9-7-14)10-20-19-12-17(26-5)11-18-15(2)13-23(3,4)24(21(18)19)22(20)25/h6-13H,1-5H3/b20-10+

InChI Key

ZBSUGNPXRIAAKZ-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC

Canonical SMILES

CC1=CC=C(C=C1)C=C2C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC

Origin of Product

United States

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